molecular formula C10H15NO2 B3432033 2-(2-Methoxyethoxy)-4-methylaniline CAS No. 946716-14-9

2-(2-Methoxyethoxy)-4-methylaniline

Cat. No. B3432033
CAS RN: 946716-14-9
M. Wt: 181.23 g/mol
InChI Key: HETIURDNYJSEHE-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)ethanol” is an industrial solvent and is also commonly used as a fuel system icing inhibitor in jet fuels . It is a clear, colorless, hygroscopic liquid .


Synthesis Analysis

In one study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol . Another study involved the synthesis of spherical copper microparticles by reduction of Cu2+ ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid at 195°C .


Molecular Structure Analysis

The molecular structure of similar compounds like “2-(2-Methoxyethoxy)ethanol” and “2-(2-Methoxyethoxy)ethyl acetate” have been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-(2-Methoxyethoxy)ethanol” and “2-(2-Methoxyethoxy)acetic acid” have been studied .

Scientific Research Applications

Electropolymerization and Polymer Chemistry

Electropolymerization of Aryl Amines

The electropolymerization of 2-methoxyaniline (a derivative closely related to 2-(2-Methoxyethoxy)-4-methylaniline) has been studied for its ability to form redox-type polymers at low monomer concentrations. This process, studied in acidic solutions, showcases how the polymerization kinetics and the insertion of phenazinic units can be controlled by monomer concentration, offering pathways to synthesize conductive polymers with potential applications in electronic devices (Viva et al., 2002).

Polymerization in Biphasic Systems

Research on the chemical polymerization of aniline derivatives like 2-methoxyaniline in water/pentane biphasic systems has revealed the formation of amorphous materials and insights into the differing behaviors of these compounds. This study opens doors for innovative approaches to polymer synthesis, potentially affecting industries requiring specialized polymer materials (Mazur, 2007).

Materials Science and Nanotechnology

Surface-Initiated Polymerization

Investigations into the surface-initiated chemical polymerization of aryl amines have demonstrated the ability to control the morphology of polymer films on various substrates. This research has implications for the development of advanced materials with specific surface properties, potentially impacting sensor technology, coatings, and nanofabrication processes (Mazur & Krysiński, 2001).

Analytical and Environmental Applications

Fenton-like Oxidation for Degradation of Methoxyanilines

The study on Fenton-like oxidation processes for the treatment of methoxyanilines in wastewater using Laterite soil as an iron source offers a sustainable method for detoxifying industrial effluents. This environmentally friendly approach could significantly contribute to water purification technologies, addressing the removal of toxic and carcinogenic substances from industrial discharges (Chaturvedi & Katoch, 2020).

Safety and Hazards

Safety data sheets for similar compounds like “bis(2-(2-methoxyethoxy)ethyl) ether” provide information on hazards, including flammability and reproductive toxicity .

Future Directions

The future research directions for similar compounds like “2-(2-Methoxyethoxy)ethanol” could involve their use in various established and emerging biotechnologies .

properties

IUPAC Name

2-(2-methoxyethoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-3-4-9(11)10(7-8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETIURDNYJSEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)-4-methylaniline

CAS RN

946716-14-9
Record name 2-(2-methoxyethoxy)-4-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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